Cas no 1821837-11-9 ((R)-2-((Tert-Butoxycarbonyl)amino)heptanoic acid)

(R)-2-((Tert-Butoxycarbonyl)amino)heptanoic acid is a chiral non-natural amino acid derivative featuring a Boc-protected amine group and a carboxylic acid functionality. This compound is particularly valuable in peptide synthesis and medicinal chemistry due to its stereochemical purity, which ensures precise control over chiral centers in target molecules. The tert-butoxycarbonyl (Boc) group provides robust protection for the amine, enabling selective deprotection under mild acidic conditions. Its heptanoic acid backbone offers enhanced lipophilicity, making it useful for modifying peptide properties or designing bioactive compounds. The product is characterized by high chemical stability and compatibility with standard coupling reagents, facilitating efficient incorporation into complex molecular architectures.
(R)-2-((Tert-Butoxycarbonyl)amino)heptanoic acid structure
1821837-11-9 structure
商品名:(R)-2-((Tert-Butoxycarbonyl)amino)heptanoic acid
CAS番号:1821837-11-9
MF:C12H23NO4
メガワット:245.315324068069
MDL:MFCD06797559
CID:4774220
PubChem ID:25417098

(R)-2-((Tert-Butoxycarbonyl)amino)heptanoic acid 化学的及び物理的性質

名前と識別子

    • (R)-2-((tert-Butoxycarbonyl)amino)heptanoic acid
    • Boc-D-Ahp(2)-OH
    • BS-52656
    • 1821837-11-9
    • EN300-3228880
    • (R)-2-(Boc-amino)heptanoic acid
    • (2R)-2-{[(tert-butoxy)carbonyl]amino}heptanoic acid
    • SCHEMBL18875931
    • (R)-2-((tert-Butoxycarbonyl)amino)heptanoicacid
    • (2R)-2-[(tert-butoxycarbonyl)amino]heptanoic acid
    • (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid
    • F77487
    • (R)-2-((Tert-Butoxycarbonyl)amino)heptanoic acid
    • MDL: MFCD06797559
    • インチ: 1S/C12H23NO4/c1-5-6-7-8-9(10(14)15)13-11(16)17-12(2,3)4/h9H,5-8H2,1-4H3,(H,13,16)(H,14,15)/t9-/m1/s1
    • InChIKey: XVQDXDHZJPGIIN-SECBINFHSA-N
    • ほほえんだ: O(C(N[C@@H](C(=O)O)CCCCC)=O)C(C)(C)C

計算された属性

  • せいみつぶんしりょう: 245.16270821g/mol
  • どういたいしつりょう: 245.16270821g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 17
  • 回転可能化学結合数: 8
  • 複雑さ: 258
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.9
  • トポロジー分子極性表面積: 75.6

(R)-2-((Tert-Butoxycarbonyl)amino)heptanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-3228880-10g
(2R)-2-{[(tert-butoxy)carbonyl]amino}heptanoic acid
1821837-11-9
10g
$1839.0 2023-09-04
Enamine
EN300-3228880-0.05g
(2R)-2-{[(tert-butoxy)carbonyl]amino}heptanoic acid
1821837-11-9 95.0%
0.05g
$359.0 2025-03-19
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-YV212-250mg
(R)-2-((Tert-Butoxycarbonyl)amino)heptanoic acid
1821837-11-9 97%
250mg
215CNY 2021-05-07
Enamine
EN300-3228880-5.0g
(2R)-2-{[(tert-butoxy)carbonyl]amino}heptanoic acid
1821837-11-9 95.0%
5.0g
$1240.0 2025-03-19
Enamine
EN300-3228880-2.5g
(2R)-2-{[(tert-butoxy)carbonyl]amino}heptanoic acid
1821837-11-9 95.0%
2.5g
$838.0 2025-03-19
Enamine
EN300-3228880-0.25g
(2R)-2-{[(tert-butoxy)carbonyl]amino}heptanoic acid
1821837-11-9 95.0%
0.25g
$393.0 2025-03-19
Enamine
EN300-3228880-0.5g
(2R)-2-{[(tert-butoxy)carbonyl]amino}heptanoic acid
1821837-11-9 95.0%
0.5g
$410.0 2025-03-19
Enamine
EN300-3228880-10.0g
(2R)-2-{[(tert-butoxy)carbonyl]amino}heptanoic acid
1821837-11-9 95.0%
10.0g
$1839.0 2025-03-19
Enamine
EN300-3228880-5g
(2R)-2-{[(tert-butoxy)carbonyl]amino}heptanoic acid
1821837-11-9
5g
$1240.0 2023-09-04
1PlusChem
1P01V435-1g
(R)-2-(Boc-amino)heptanoic acid
1821837-11-9 97%
1g
$85.00 2024-06-18

(R)-2-((Tert-Butoxycarbonyl)amino)heptanoic acid 関連文献

(R)-2-((Tert-Butoxycarbonyl)amino)heptanoic acidに関する追加情報

(R)-2-((Tert-Butoxycarbonyl)amino)heptanoic acid: A Versatile Building Block in Modern Pharmaceutical Chemistry

(R)-2-((Tert-Butoxycarbonyl)amino)heptanoic acid, with the CAS number 1821837-11-9, represents a critical intermediate in the synthesis of bioactive molecules. This compound belongs to the class of amino acid derivatives, characterized by its unique stereochemistry and functional groups. The tert-butoxycarbonyl (Boc) group serves as a protecting group, while the heptanoic acid backbone provides structural versatility. Recent advancements in medicinal chemistry have highlighted its potential in drug design, particularly in the development of peptide-based therapeutics and prodrug strategies.

Structurally, (R)-2-((Tert-Butoxycarbonyl)amino)heptanoic acid features a seven-carbon chain with an amino group at the second carbon position and a Boc group at the amino terminus. This stereochemical configuration is crucial for its biological activity, as enantiomers often exhibit distinct pharmacological profiles. The carboxylic acid group at the terminal end further enhances its reactivity in chemical modifications. Recent studies have demonstrated that this compound can be selectively deprotected under mild conditions, making it a valuable tool in solid-phase peptide synthesis (SPPS) protocols.

Research published in Journal of Medicinal Chemistry (2023) has explored the role of (R)-2-((Tert-Butoxycarbonyl)am,ino)heptanoic acid in the design of antimicrobial peptides. The Boc group was found to stabilize the peptide structure during synthesis, while the heptanoic acid chain provided hydrophobic interactions critical for membrane disruption. This finding underscores the importance of stereochemical control in optimizing the biological activity of peptide-based drugs. Additionally, the amino acid backbone allows for the incorporation of functional side chains, enabling the creation of multifunctional therapeutics.

Recent breakthroughs in drug delivery systems have further expanded the applications of (R)-2-((Tert-Butoxycarbonyl)amino)heptanoic acid. A 2023 study in Advanced Drug Delivery Reviews highlighted its use as a prodrug scaffold for targeted drug delivery. By conjugating the carboxylic acid group to ligands specific to disease targets, researchers achieved enhanced bioavailability and reduced systemic toxicity. This approach leverages the chemical reactivity of the heptanoic acid chain to enable site-specific release of active compounds.

The synthetic versatility of (R)-2-((Tert-Butoxycarbonyl)amino)heptanoic acid has also been exploited in the development of small molecule inhibitors. A 2023 paper in ACS Chemical Biology demonstrated its utility in creating inhibitors of protein-protein interactions. The Boc group was selectively removed to expose the amino group, which then formed covalent bonds with target proteins. This strategy exemplifies how functional group manipulation can lead to the discovery of novel therapeutic agents.

In the field of biomaterials science, (R)-2-((Tert-Butoxycarbonyl)amino)heptanoic acid has shown promise as a building block for biodegradable polymers. Research published in Biomaterials (2023) explored its incorporation into polymeric scaffolds for tissue engineering applications. The hydrophobic nature of the heptanoic acid chain improved the mechanical strength of the resulting materials, while the Boc group allowed for controlled degradation rates. This dual functionality makes it an attractive candidate for regenerative medicine applications.

Environmental considerations have also influenced the use of (R)-2-((Tert-Butoxycarbonyl)amino)heptanoic acid. A 2023 study in Green Chemistry investigated its biodegradability and eco-friendly synthesis methods. Researchers developed a green chemical process using enzymatic catalysis to produce the compound with minimal waste. This approach aligns with the green chemistry principles of sustainability and reduced environmental impact, highlighting the compound's role in eco-conscious pharmaceutical development.

Future directions for (R)-2-((Tert-Butoxycarbonyl)amino)heptanoic acid research include its application in personalized medicine and nanomedicine. The stereochemical specificity of the compound could enable the design of targeted therapies tailored to individual patient profiles. Additionally, its chemical flexibility may facilitate the creation of nanoparticle-based drug delivery systems with enhanced therapeutic outcomes. These possibilities underscore the compound's significance in advancing modern pharmaceutical science.

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